3,5-Difluoropicolinic acid
Overview
Description
3,5-Difluoropicolinic acid is a derivative of picolinic acid, which is a pyridine derivative with a carboxylic acid functional group. The presence of fluorine atoms at the 3 and 5 positions on the aromatic ring is expected to influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 3,5-difluoropicolinic acid, they do provide insights into related compounds and methodologies that could be adapted for its synthesis. For example, the synthesis of 3,4,5-trichloropicolinic acid involves chlorination, diazotization-bromination, cyanogenation, and acid hydrolysis reactions . A similar approach could potentially be modified to incorporate fluorine atoms instead of chlorine. Additionally, the preparation of 3,5-difluorophenylacetic acid from 3,5-difluoro-bromobenzene through a Grignard reaction followed by hydrolysis and reduction steps suggests a possible synthetic route for the target compound by adapting the initial substrate and reaction conditions.
Molecular Structure Analysis
The molecular structure of 3,5-difluoropicolinic acid would be characterized by the presence of a pyridine ring with electron-withdrawing fluorine atoms that could affect the electronic distribution within the molecule. The spectroscopic characterization of a related compound, 3,5-difluorophenylboronic acid, using various techniques such as FT-IR, FT-Raman, NMR, and UV-Vis, along with quantum chemical calculations, provides a framework for understanding the structural aspects of fluorinated aromatic compounds . These techniques could be employed to analyze the molecular structure of 3,5-difluoropicolinic acid.
Chemical Reactions Analysis
The reactivity of 3,5-difluoropicolinic acid would likely be influenced by the electron-withdrawing effect of the fluorine atoms, which could enhance the acidity of the carboxylic acid group and affect the reactivity of the pyridine ring. The synthesis of related difluoropiperidines and fluorinated amino acids indicates that fluorinated compounds can participate in a variety of chemical reactions, providing a basis for predicting the reactivity of 3,5-difluoropicolinic acid in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-difluoropicolinic acid can be inferred from studies on similar fluorinated compounds. For instance, the analysis of 3,5-difluorophenylboronic acid revealed insights into its monomeric and dimeric structures, spectroscopic properties, and the effects of fluorine substitution on its behavior . These findings can help predict the solubility, stability, and spectroscopic properties of 3,5-difluoropicolinic acid. Additionally, the electronic properties such as HOMO and LUMO energies, as well as the molecular electrostatic potential, would be important in understanding the reactivity and potential applications of the compound .
Scientific Research Applications
Perfluoroalkyl Acids and Analogues in Environmental Toxicology
Perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA), and their analogues have been extensively studied for their environmental persistence and toxic effects. Research indicates that PFAAs and similar compounds can have significant developmental, endocrine, and other toxic effects in wildlife and humans. Their use in various industrial applications, their presence in the environment, and their detection in human and animal tissues underline the importance of these studies (Guruge et al., 2006); (Long et al., 2013).
Pharmacological Applications
Studies on closely related compounds, such as diflunisal (a salicylic acid derivative), have shown their potential in analgesic and anti-inflammatory treatments. Diflunisal's effectiveness and safety profile highlight the therapeutic potential of similar compounds in medical treatments (Hannah et al., 1978).
Fluorinated Compounds in Drug Stability and Delivery
Fluorinated compounds, including those similar to 3,5-difluoropicolinic acid, play a crucial role in enhancing the stability and delivery of drugs. For instance, fluoro-amino acids have been shown to stabilize beta-sheet proteins, which are important for protein-based therapeutics and biosensors (Chiu et al., 2009).
Alternatives to Environmentally Persistent Fluorinated Compounds
Recent research focuses on developing 'green' alternatives to environmentally persistent fluorinated compounds for biomedical applications, such as drug delivery. For example, 'green' fluorine-free mesoporous iron(III) trimesate nanoparticles have been studied for their potential in delivering antiviral drugs without inducing toxic side effects (Agostoni et al., 2013).
Comparative Toxicity of Fluorinated Compounds
Evaluating the toxicity of fluorinated compounds and their alternatives is crucial in understanding their impact on health and the environment. Studies have compared the toxic potency of long-chain perfluoroalkyl acids with fluorinated alternatives, providing insights into their relative hazards and effectiveness (Gomis et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3,5-difluoropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLXAJQKMIWFRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382544 | |
Record name | 3,5-difluoropicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-difluoropyridine-2-carboxylic Acid | |
CAS RN |
745784-04-7 | |
Record name | 3,5-Difluoropyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745784-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-difluoropicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-difluoropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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